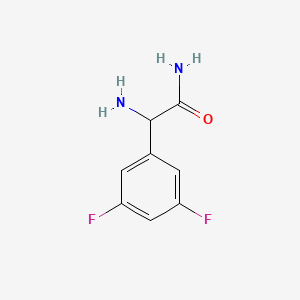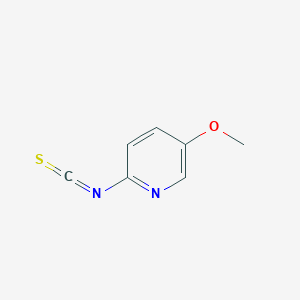
2-Isothiocyanato-5-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isothiocyanato-5-methoxypyridine is an organic compound with the molecular formula C7H6N2OS. It is a derivative of pyridine, characterized by the presence of an isothiocyanate group at the 2-position and a methoxy group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-5-methoxypyridine typically involves the reaction of 2-amino-5-methoxypyridine with thiophosgene or other thiocarbonyl transfer reagents. One common method involves the in situ generation of a dithiocarbamate salt from the amine substrate by reacting with carbon disulfide (CS2), followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Isothiocyanato-5-methoxypyridine can undergo various chemical reactions, including:
Addition Reactions: The compound can also undergo addition reactions with nucleophiles, resulting in the formation of adducts.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Common solvents include dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile.
Catalysts: In some cases, catalysts such as bases (e.g., triethylamine) or acids may be used to facilitate the reactions.
Major Products
The major products formed from reactions with this compound include thiourea derivatives, thiocarbamates, and other adducts depending on the nucleophile used .
Scientific Research Applications
2-Isothiocyanato-5-methoxypyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and other derivatives.
Biology: The compound’s isothiocyanate group is known for its biological activity, including potential antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Isothiocyanato-5-methoxypyridine is primarily related to its isothiocyanate group. Isothiocyanates are known to react with nucleophilic sites in biological molecules, such as proteins and DNA. This can lead to the modification of these molecules, affecting their function and activity. The compound may exert its effects through the inhibition of enzymes, induction of apoptosis in cancer cells, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Phenyl Isothiocyanate: Similar in structure but lacks the pyridine ring and methoxy group.
Sulforaphane: A well-known isothiocyanate derived from cruciferous vegetables, known for its anticancer properties.
Benzyl Isothiocyanate: Another isothiocyanate with significant biological activity.
Uniqueness
2-Isothiocyanato-5-methoxypyridine is unique due to the presence of both the isothiocyanate and methoxy groups on the pyridine ring.
Properties
CAS No. |
61737-24-4 |
|---|---|
Molecular Formula |
C7H6N2OS |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
2-isothiocyanato-5-methoxypyridine |
InChI |
InChI=1S/C7H6N2OS/c1-10-6-2-3-7(8-4-6)9-5-11/h2-4H,1H3 |
InChI Key |
IBBCCUFFTUARMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13688566.png)
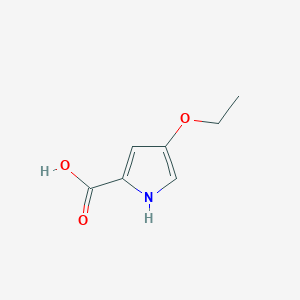
![8-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13688572.png)
![2-(2-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13688589.png)

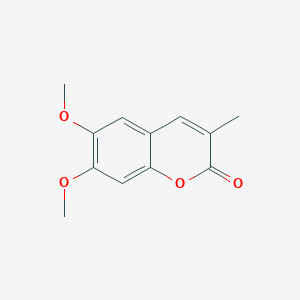
![6,7-Dimethoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13688608.png)
![5-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole](/img/structure/B13688628.png)
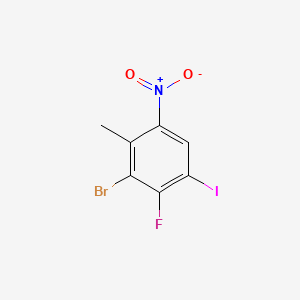
![6-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13688636.png)
